molecular formula C25H25NO4 B13834652 O-Desmethyl Everolimus (Technical Grade)

O-Desmethyl Everolimus (Technical Grade)

Cat. No.: B13834652
M. Wt: 403.5 g/mol
InChI Key: ZVGVRAMLNXQJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Macrolide Immunosuppressant and Proliferation Signal Inhibitor Class

The immunosuppressive activity of Everolimus (B549166) is achieved by blocking growth factor-driven T-cell proliferation, a later stage in the immune response compared to calcineurin inhibitors. nih.gov This mechanism also contributes to its function as a proliferation signal inhibitor, which is utilized in oncology to impede the growth of various tumors. nih.gov The study of metabolites like O-Desmethyl Everolimus is integral to evaluating the complete in vivo activity and metabolic fate of Everolimus.

Nomenclature and Chemical Structural Relationship to Everolimus and Other Rapamycin (B549165) Analogs

The nomenclature of O-Desmethyl Everolimus reflects its direct chemical relationship to Everolimus. The prefix "O-Desmethyl" indicates the removal of a methyl group from an oxygen atom in the Everolimus structure. This demethylation is a common metabolic transformation for many pharmaceutical compounds. nih.gov

Everolimus itself is the 40-O-(2-hydroxyethyl) derivative of Sirolimus (Rapamycin), a naturally occurring macrolide. frontiersin.org The structural modification of Sirolimus to create Everolimus was aimed at improving its pharmacokinetic properties. nih.gov O-Desmethyl Everolimus, therefore, is a second-generation derivative in the lineage of Rapamycin analogs.

There can be ambiguity in the precise location of the demethylation, leading to different isomers being referenced in scientific literature and commercial products. Common designations include 19-O-Desmethyl Everolimus and 30-O-Desmethyl Everolimus, specifying the position of the removed methyl group on the macrolide ring. nih.govpharmaffiliates.com

Below is a data table summarizing the key chemical identifiers for O-Desmethyl Everolimus:

IdentifierValueSource(s)
Chemical Name O-Desmethyl Everolimus pharmaffiliates.com
Synonyms 19-O-Desmethyl Everolimus, 30-O-Desmethyl Everolimus, Everolimus Impurity C nih.govpharmaffiliates.comsynzeal.com
Molecular Formula C₅₂H₈₁NO₁₄ nih.gov
Molecular Weight 944.2 g/mol nih.gov
Parent Compound Everolimus veeprho.com
Drug Class Macrolide Immunosuppressant, Proliferation Signal Inhibitor cymitquimica.com

Significance of O-Desmethyl Everolimus as a Research Chemical and Metabolite Standard

The primary significance of O-Desmethyl Everolimus in a research setting is its role as a metabolite and impurity standard for Everolimus. lgcstandards.com Pharmaceutical quality control necessitates the identification and quantification of all impurities in a drug substance to ensure its safety and efficacy. O-Desmethyl Everolimus, being a potential process-related impurity or degradation product, is used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to validate these methods and ensure the purity of Everolimus. lgcstandards.com

Furthermore, as a metabolite, O-Desmethyl Everolimus is crucial for pharmacokinetic and drug metabolism studies. Everolimus is extensively metabolized in the body, primarily by cytochrome P450 3A enzymes, leading to the formation of several hydroxylated and demethylated metabolites. nih.gov A study on trough blood samples from kidney transplant patients identified various demethylated metabolites, including 16-O-desmethyl everolimus, highlighting the clinical relevance of these compounds. nih.gov

The availability of O-Desmethyl Everolimus (Technical Grade) as a research chemical allows scientists to:

Develop and validate analytical assays for the detection and quantification of Everolimus and its metabolites in biological matrices.

Investigate the metabolic pathways of Everolimus in vitro and in vivo.

Assess the potential biological activity or toxicity of the metabolites themselves. nih.gov

The clinical importance of Everolimus metabolites, including their pharmacodynamic and toxicodynamic profiles, remains an area of active investigation. nih.gov Therefore, the use of O-Desmethyl Everolimus as a research tool is essential for a comprehensive understanding of the therapeutic effects and safety profile of Everolimus.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) henicosa-6,9,12,15,18-pentaynoate

InChI

InChI=1S/C25H25NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h2,5,8,11,14,17-22H2,1H3

InChI Key

ZVGVRAMLNXQJCQ-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Chemical Synthesis and Research Preparation of O Desmethyl Everolimus

Methodologies for Laboratory Synthesis and Isolation

The laboratory synthesis of O-Desmethyl Everolimus (B549166) would likely involve the selective demethylation of Everolimus. Given the complex structure of Everolimus, a macrolide with multiple functional groups, achieving selective demethylation at a specific oxygen atom presents a significant chemical challenge.

Potential synthetic strategies could involve:

Protecting Group Chemistry: To achieve regioselectivity, it would be necessary to protect other sensitive functional groups on the Everolimus molecule before attempting demethylation. This would be a multi-step process involving protection, demethylation, and subsequent deprotection.

Selective Demethylating Agents: The choice of a demethylating agent is critical. Reagents known for O-demethylation, such as boron tribromide (BBr3), aluminum chloride (AlCl3), or certain thiol-based systems, could be employed. chem-station.com However, the harsh conditions often required for these reagents could lead to degradation of the macrolide ring or other functional groups. chem-station.com Therefore, optimization of reaction conditions (temperature, solvent, reaction time) would be paramount.

Purification and Isolation: Following the chemical reaction, a sophisticated purification strategy would be essential to isolate the desired O-Desmethyl Everolimus from the reaction mixture, which would likely contain unreacted Everolimus, other demethylated isomers, and degradation products. Techniques such as preparative high-performance liquid chromatography (HPLC) are commonly used for the purification of complex molecules like Everolimus and its derivatives. fda.gov

Given the challenges of direct chemical synthesis, the isolation of O-Desmethyl Everolimus from in vitro metabolism systems often provides a more practical source for research quantities.

Biotransformation Pathways and In Vitro Generation Strategies

O-Desmethyl Everolimus is a product of the biotransformation of Everolimus in the body. This metabolic process is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved. nih.govnih.govnih.govdrugbank.comresearchgate.netchemicalbook.comnih.govmdpi.com

Biotransformation Pathways: Everolimus undergoes extensive metabolism, leading to the formation of several hydroxylated and demethylated metabolites. nih.gov O-demethylation can occur at different methoxy (B1213986) groups on the Everolimus molecule, resulting in various isomers of O-Desmethyl Everolimus. nih.govdntb.gov.ua Studies have identified metabolites such as 16-O-desmethyl, 16,39-O-didesmethyl, 16,27-O-didesmethyl, and 27,39-O-didesmethyl everolimus in biological samples. nih.gov

In Vitro Generation: For research purposes, O-Desmethyl Everolimus can be generated in vitro using systems that mimic the metabolic environment of the liver. A common method involves the incubation of Everolimus with human liver microsomes. fda.govnih.gov These microsomes contain a high concentration of cytochrome P450 enzymes, including CYP3A4.

A typical in vitro generation process would involve:

Incubation of Everolimus with human liver microsomes in a buffered solution.

Addition of cofactors necessary for enzyme activity, such as NADPH.

Incubation for a specific period to allow for metabolic conversion.

Termination of the reaction and extraction of the metabolites.

Purification of O-Desmethyl Everolimus from the mixture of metabolites using chromatographic techniques like LC-MS. nih.gov

Characterization and Identification of Related Substances and Impurities in Research Samples

Technical grade O-Desmethyl Everolimus, whether obtained through synthesis or in vitro generation, will contain impurities. The characterization and identification of these related substances are crucial for its use as a reference standard.

Analytical Techniques for Characterization: The structural elucidation and characterization of O-Desmethyl Everolimus and its impurities are typically performed using a combination of spectroscopic and spectrometric techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of Everolimus and its metabolites. nih.govresearchgate.netmsacl.orgnih.gov It allows for the separation of different metabolites and impurities, and the mass spectrometer provides information on their molecular weights and fragmentation patterns, which aids in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is used to definitively determine the chemical structure of the compound, including the specific position of the demethylation.

Potential Related Substances and Impurities: Impurities in technical grade O-Desmethyl Everolimus can originate from several sources:

Process-Related Impurities: If prepared by chemical synthesis, these could include unreacted starting material (Everolimus), reagents, and byproducts from side reactions, such as isomers demethylated at different positions.

Metabolic Impurities: If generated via biotransformation, the sample will likely contain other metabolites of Everolimus, such as hydroxylated derivatives and other demethylated species. nih.gov

Degradation Products: O-Desmethyl Everolimus, like its parent compound, can degrade under certain conditions (e.g., acidic or basic hydrolysis, oxidation, photodegradation). ijtsrd.comijtsrd.comslideshare.netresearchgate.netnih.gov Stability-indicating analytical methods are necessary to separate and identify these degradation products. ijtsrd.comijtsrd.comslideshare.netresearchgate.netnih.gov

A summary of potential related substances and impurities is provided in the table below:

Type of Impurity Potential Compounds Origin
Process-RelatedEverolimus (unreacted), Isomers of O-Desmethyl Everolimus, Reagents and byproductsChemical Synthesis
MetabolicHydroxylated Everolimus, Other O-demethylated Everolimus isomers, Didesmethylated EverolimusBiotransformation/In Vitro Generation
DegradationHydrolysis products, Oxidation productsDegradation of O-Desmethyl Everolimus

Advanced Analytical Characterization of O Desmethyl Everolimus

Development and Validation of Chromatographic Techniques for Research Applications

Chromatographic separation is fundamental to the analysis of O-Desmethyl Everolimus (B549166), enabling its isolation from the parent drug and other related metabolites. The development of robust and validated High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods is essential for accurate quantification and purification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of Everolimus and its metabolites. Method development for O-Desmethyl Everolimus often involves optimizing parameters established for the parent compound. These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure reliability. nih.govijtsrd.com

Key aspects of HPLC method development include the selection of an appropriate stationary phase, typically a C18 column, and the optimization of the mobile phase composition. nih.govijtsrd.com A mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (commonly acetonitrile (B52724) and/or methanol) is frequently used to achieve effective separation. nih.govwisdomlib.org Validation parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) are rigorously assessed to guarantee method performance. nih.govijtsrd.comwisdomlib.org For instance, a validated RP-HPLC method for Everolimus demonstrated linearity over a concentration range of 25-150 μg/ml with an LOD of 0.036 μg/ml and an LOQ of 0.109 μg/ml, providing a foundation for metabolite analysis. nih.govsemanticscholar.org

ParameterCondition 1Condition 2Condition 3
Column Hypersil BDS C18 (100x4.6 mm, 5 µ) nih.govsemanticscholar.orgCosmosil C18 (250mm x 4.6ID, 5 µ) ijtsrd.comSymmetry ODS C18 (4.6x250mm, 5µm) allmultidisciplinaryjournal.com
Mobile Phase Acetate buffer:Acetonitrile (50:50 v/v), pH 6.5 nih.govsemanticscholar.orgAcetonitrile:Methanol (60:40 v/v), pH 3 ijtsrd.comMethanol:Phosphate Buffer (35:65 v/v) allmultidisciplinaryjournal.com
Flow Rate 1.0 ml/min nih.govsemanticscholar.org1.0 ml/min ijtsrd.com1.0 ml/min allmultidisciplinaryjournal.com
Detection (UV) 280 nm nih.gov285 nm ijtsrd.com235 nm allmultidisciplinaryjournal.com
Retention Time ~3.110 min nih.govsemanticscholar.org~3.806 min ijtsrd.com~3.008 min allmultidisciplinaryjournal.com
Table 1: Examples of Validated HPLC Method Parameters for Everolimus Analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers significant advantages over traditional HPLC for the analysis of O-Desmethyl Everolimus, including increased resolution, higher sensitivity, and substantially shorter run times. These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

For complex biological samples, the enhanced efficiency of UHPLC is particularly valuable for resolving O-Desmethyl Everolimus from a multitude of other metabolites and endogenous matrix components. A study developing a method for Everolimus quantification in dried blood spots utilized UPLC-tandem mass spectrometry (UPLC-MS/MS), highlighting the technique's suitability for demanding applications. maastrichtuniversity.nl The method was validated over a linear range of 3–75 µg/L, demonstrating excellent performance. maastrichtuniversity.nl The fast separation, often with analysis times of around one minute, makes UHPLC a superior choice for high-throughput research applications.

Application of Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive characterization of O-Desmethyl Everolimus. When coupled with liquid chromatography (LC), it provides a powerful platform for both structural confirmation and sensitive quantification.

Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of immunosuppressants and their metabolites in biological matrices due to its exceptional sensitivity and selectivity. payeshdarou.ir For O-Desmethyl Everolimus, this technique typically operates in the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the target analyte, minimizing interferences.

The precursor ion for O-Desmethyl Everolimus, like its parent compound, is often detected as an adduct, such as a sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ ion, in positive electrospray ionization (ESI) mode. nih.gov The detailed fragmentation pathways of Everolimus have been systematically studied, providing the basis for identifying the fragments of its metabolites. nih.govresearchgate.net This allows for the confident assignment of MRM transitions for O-Desmethyl Everolimus, enabling its accurate quantification even at very low concentrations. Validated LC-MS/MS methods for Everolimus can achieve lower limits of quantification in the range of 0.5 to 1.0 µg/L. nih.govnih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Everolimus975.7908.6ESI+ (Ammonium adduct)
O-Desmethyl Everolimus961.7894.6ESI+ (Ammonium adduct, predicted)
Everolimus-D4 (Internal Standard)979.7912.6ESI+ (Ammonium adduct)
Table 2: Representative LC-MS/MS Transitions for Quantification.

Ion Trap Mass Spectrometry (MSⁿ)

Ion trap mass spectrometry is a powerful technique for the structural elucidation of metabolites like O-Desmethyl Everolimus. Its ability to perform sequential fragmentation experiments (MSⁿ) allows for the detailed investigation of fragmentation pathways. nih.govresearchgate.net This is crucial for pinpointing the exact location of the demethylation on the Everolimus structure, distinguishing it from other isomeric metabolites.

By isolating a fragment ion from one stage of mass spectrometry (e.g., MS/MS) and subjecting it to further fragmentation (MS³), researchers can deduce how the molecule breaks apart. researchgate.net This detailed fragmentation map serves as a structural fingerprint. For macrolides like Everolimus and its derivatives, which can be difficult to characterize by other means like NMR due to instability, MSⁿ is an essential tool for unambiguous structure confirmation. nih.govresearchgate.net This approach has been successfully used to identify numerous metabolites of Everolimus and structurally related compounds. dntb.gov.uamdpi.comsemanticscholar.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. This capability is critical for confirming the elemental composition of O-Desmethyl Everolimus and its fragments. Techniques like time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose.

The accurate mass measurement allows for the confident determination of the molecular formula of the metabolite, distinguishing it from other compounds that may have the same nominal mass. When used in conjunction with tandem mass spectrometry, HRMS provides unambiguous confirmation of fragment identities. nih.govresearchgate.net This combination of techniques is the cornerstone of modern metabolite identification strategies and has been instrumental in characterizing the metabolic pathways of Everolimus and other sirolimus derivatives. mdpi.comsemanticscholar.orgresearchgate.net

CompoundMolecular FormulaIon TypeCalculated Exact Mass (m/z)Observed Mass (m/z)
EverolimusC53H83NO14[M+Na]⁺980.5682980.5617
O-Desmethyl EverolimusC52H81NO14[M+Na]⁺966.5525N/A (Predicted)
Table 3: Example of High-Resolution Mass Data for Compound Identification.

Fragmentation Pattern Analysis for Metabolite Identification

The structural elucidation of O-Desmethyl Everolimus heavily relies on mass spectrometry, particularly tandem mass spectrometry (MS/MS), to analyze its fragmentation pattern. While detailed public domain mass spectra specifically for O-Desmethyl Everolimus are not extensively available, its fragmentation can be inferred from the well-documented patterns of everolimus and other demethylated metabolites. nih.govresearchgate.netnih.gov

In electrospray ionization (ESI) mass spectrometry, everolimus and its metabolites, including O-Desmethyl Everolimus, predominantly form sodium adducts [M+Na]+. nih.govmdpi.com The fragmentation of the parent molecule is induced by collision-induced dissociation (CID), leading to a series of product ions that are characteristic of the molecule's structure.

The key fragmentation pathways for everolimus involve the cleavage of the macrolide ring. The loss of the cyclohexyl group containing the hydroxyethoxy side chain is a common fragmentation route. For O-Desmethyl Everolimus, the initial mass-to-charge ratio (m/z) of the precursor ion will be lower than that of everolimus due to the absence of a methyl group. This initial mass difference is a primary indicator for its identification.

The subsequent fragmentation of O-Desmethyl Everolimus is expected to mirror that of everolimus, with characteristic losses of water, and cleavages at various positions along the macrolide structure. By comparing the MS/MS spectra of everolimus and suspected O-Desmethyl Everolimus, the specific loss of a methyl group can be confirmed. High-resolution mass spectrometry is instrumental in determining the exact mass of the precursor and fragment ions, further confirming the elemental composition and identity of O-Desmethyl Everolimus. researchgate.netnih.gov

Table 1: Predicted Key Mass Transitions for O-Desmethyl Everolimus in MS/MS Analysis

Precursor Ion (m/z)Predicted Product Ion (m/z)Description of Neutral Loss
[M+Na]⁺ of O-Desmethyl EverolimusVariesLoss of the hydroxyethoxycyclohexyl moiety
[M+Na]⁺ of O-Desmethyl EverolimusVariesCleavage of the macrolide ring at specific ester and ether linkages
[M+Na]⁺ of O-Desmethyl EverolimusVariesLoss of water (H₂O)

Note: Specific m/z values are dependent on the specific O-demethylation position and are best determined experimentally.

Advanced Bioanalytical Methodologies for Research Matrices

The accurate quantification of O-Desmethyl Everolimus in various research matrices is essential for preclinical pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govnih.govnih.gov

Matrix Effects and Interference Studies (excluding human clinical samples)

Biological matrices, such as animal plasma, tissue homogenates, and microsomal incubation mixtures, are complex environments that can significantly impact the ionization of O-Desmethyl Everolimus, a phenomenon known as the matrix effect. nih.govmdpi.com This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.

Interference studies in research matrices are critical to ensure the bioanalytical method's reliability. These studies typically involve:

Post-column infusion: A constant flow of O-Desmethyl Everolimus solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal suppression or enhancement at the retention time of the analyte indicates a matrix effect.

Comparison of calibration curves: The slope of a calibration curve prepared in a clean solvent is compared to the slope of a curve prepared in the matrix extract. A significant difference between the slopes indicates the presence of a matrix effect.

To mitigate matrix effects, various sample preparation techniques are employed, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. mdpi.com The choice of technique depends on the specific research matrix and the physicochemical properties of O-Desmethyl Everolimus. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, is a highly effective strategy to compensate for these variations. nih.gov

Table 2: Common Strategies to Mitigate Matrix Effects in Research Matrices

StrategyPrincipleApplicability to O-Desmethyl Everolimus Analysis
Protein Precipitation Removal of proteins by adding an organic solvent (e.g., acetonitrile, methanol).Simple and fast, but may result in less clean extracts and significant matrix effects.
Liquid-Liquid Extraction Partitioning of the analyte into an immiscible organic solvent.Can provide cleaner extracts than protein precipitation.
Solid-Phase Extraction Selective retention of the analyte on a solid sorbent followed by elution.Offers the cleanest extracts and can significantly reduce matrix effects.
Stable Isotope-Labeled Internal Standard Co-elutes with the analyte and experiences similar ionization suppression or enhancement.Highly effective in compensating for matrix effects and improving accuracy.

Sensitivity and Selectivity Assessment for Research Quantification

The sensitivity of an LC-MS/MS method for O-Desmethyl Everolimus is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govnih.gov For preclinical research, a highly sensitive assay is often required to characterize the full pharmacokinetic profile of the metabolite.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug (everolimus), other metabolites, and endogenous matrix components. nih.govmsacl.org This is achieved through a combination of chromatographic separation and the use of specific multiple reaction monitoring (MRM) transitions in the mass spectrometer.

The assessment of sensitivity and selectivity involves:

Determination of LLOQ: Analyzing a series of low-concentration samples to establish the concentration at which the signal-to-noise ratio is typically greater than 10 and the precision and accuracy are within acceptable limits (e.g., ±20%).

Interference testing: Analyzing blank matrix samples from different sources to ensure no interfering peaks are present at the retention time of O-Desmethyl Everolimus.

Cross-reactivity assessment: Evaluating the potential for other everolimus metabolites to interfere with the quantification of O-Desmethyl Everolimus.

Table 3: Typical Performance Characteristics of an LC-MS/MS Method for Research Quantification

ParameterTypical Acceptance Criteria for Research Assays
Linearity (r²) ≥ 0.99
Accuracy (% bias) Within ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the analyte's retention time.

Development of Reference Standards for Academic and Research Quality Control

The availability of a well-characterized, high-purity reference standard for O-Desmethyl Everolimus (Technical Grade) is fundamental for the accuracy and reliability of any quantitative analysis. lgcstandards.compharmaffiliates.comsynzeal.com These standards are essential for the preparation of calibration curves and quality control samples.

The development of a reference standard involves several key stages:

Synthesis and Purification: O-Desmethyl Everolimus can be synthesized through chemical modification of everolimus or isolated from in vitro metabolism studies. Subsequent purification, typically using chromatographic techniques, is performed to achieve a high degree of chemical purity.

Structural Characterization: The identity of the synthesized compound is unequivocally confirmed using a battery of analytical techniques, including:

Mass Spectrometry (MS): To confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the position of demethylation.

Infrared (IR) Spectroscopy: To identify functional groups.

Purity Assessment: The purity of the reference standard is determined using methods such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection. The absence of significant impurities is critical for its use in quantitative applications.

Certification: For use in regulated or quality-controlled research environments, the reference standard may be certified, with its purity and identity documented in a Certificate of Analysis (CoA). This document provides essential information for researchers, including the compound's structure, purity, and storage conditions.

The use of a technical grade reference standard implies that it is suitable for research and development purposes where the highest level of certification (e.g., for human clinical diagnostics) is not required. Nevertheless, a thorough characterization is still necessary to ensure the quality and reliability of research data.

Table 4: Analytical Techniques for the Characterization of O-Desmethyl Everolimus Reference Standard

Analytical TechniquePurpose
High-Resolution Mass Spectrometry (HRMS) Confirms the elemental composition and molecular weight.
¹H and ¹³C NMR Spectroscopy Provides detailed structural information and confirms the identity.
HPLC-UV/MS Assesses the purity and identifies potential impurities.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups.
Certificate of Analysis (CoA) Documents the identity, purity, and other relevant properties of the standard.

Biological Formation and Metabolism of O Desmethyl Everolimus

Enzymatic Pathways of Desmethylation and Other Biotransformations

The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst in the metabolism of everolimus (B549166). acs.orgresearchgate.net Research has consistently shown that CYP3A4 is the main enzyme responsible for the biotransformation of everolimus in humans. acs.orgnih.gov The significant role of the CYP3A4 system highlights its importance in the drug's first-pass metabolism in the intestine and liver. acs.org

In addition to CYP3A4, other isoforms contribute to the metabolic process. The interindividual pharmacokinetic variability of everolimus can be partly explained by differing activities of CYP3A5 and CYP2C8. nih.gov Studies on the related compound temsirolimus have shown that CYP3A5 and CYP2C8 exhibit significant activity, particularly in the formation of metabolites like 27-O-desmethyl temsirolimus, suggesting a similar role for these enzymes in the metabolism of everolimus. tandfonline.com The metabolism of everolimus is almost exclusively attributed to the activity of CYP3A4. researchgate.net

While the cytochrome P450 system, particularly the CYP3A subfamily, is the predominant pathway for the O-demethylation of everolimus, other biotransformations can occur. researchgate.netnih.gov For instance, a phosphocholine ester of everolimus has been identified as a prominent metabolite in animals and humans, representing a novel conjugation pathway in xenobiotic metabolism. researchgate.net However, for the specific process of O-desmethylation, the literature overwhelmingly points to the central role of CYP enzymes.

Identification and Characterization of Specific O-Desmethyl Everolimus Isomers (e.g., 16-O-Desmethyl, 27-O-Desmethyl, 30-O-Desmethyl, 39-O-Desmethyl, 19-O-Demethyl)

The structural complexity of everolimus allows for demethylation at several positions. Advanced analytical techniques, such as high-performance liquid chromatography (LC) combined with ion trap mass spectrometry (MS), have been instrumental in identifying these specific isomers in various biological samples. nih.gov

In blood samples from kidney transplant patients, several demethylated and didesmethylated metabolites have been detected. nih.gov These include 16-O-desmethyl everolimus, as well as didesmethylated forms like 16,39-O-didesmethyl, 16,27-O-didesmethyl, and 27,39-O-didesmethyl everolimus. nih.gov The concentrations of these desmethyl metabolites were generally low, often near the lower limit of quantification in assays. nih.gov

Studies involving human liver microsomes have also identified various O-demethylated metabolites. nih.gov The primary sites for O-demethylation on the structurally related compound sirolimus are at positions C(16), C(27), and C(39), which are also relevant for everolimus. mdpi.com

The table below summarizes some of the identified O-Desmethyl Everolimus isomers.

Metabolite Isomer Method of Identification Biological Matrix Reference
16-O-Desmethyl EverolimusLC-Ion Trap MSHuman Blood nih.gov
27-O-Desmethyl EverolimusImmunoassay Cross-reactivityN/A (Generated in vitro) nih.gov
39-O-Desmethyl EverolimusImmunoassay Cross-reactivityN/A (Generated in vitro) nih.gov
19-O-Desmethyl EverolimusN/AN/A nih.gov
16,27-O-Didesmethyl EverolimusLC-Ion Trap MSHuman Blood nih.gov
16,39-O-Didesmethyl EverolimusLC-Ion Trap MSHuman Blood nih.gov
27,39-O-Didesmethyl EverolimusLC-Ion Trap MSHuman Blood nih.gov

This table is generated based on available data and may not be exhaustive.

Comparative Metabolic Profiling with Everolimus and Related Rapamycin (B549165) Derivatives (In Vitro and Animal Models)

Comparing the metabolism of everolimus to its parent compound, sirolimus (rapamycin), and other derivatives provides valuable insights into structure-activity relationships. The introduction of the 2-hydroxyethyl group at position 40 in everolimus significantly alters its metabolic profile compared to sirolimus. acs.org

The metabolic pathways of other rapamycin derivatives, such as temsirolimus and zotarolimus, also involve hydroxylation and O-demethylation, allowing for broader comparisons. tandfonline.commdpi.com For example, 16-O-desmethyl, 27-O-desmethyl, and 39-O-desmethyl metabolites have been identified for both temsirolimus and zotarolimus, indicating common metabolic sites across this class of compounds. tandfonline.comdntb.gov.ua

The table below presents a comparison of key metabolic features between everolimus and sirolimus.

Metabolic Feature Everolimus Sirolimus Reference
Primary Metabolizing Enzyme CYP3A4CYP3A4 acs.org
Overall Intrinsic Clearance (CYP-dependent) 3-fold lower than sirolimusHigher than everolimus acs.org
39-O-Demethylation Rate Significantly reduced (k = 5 pmol × mg⁻¹ × min⁻¹)Major metabolic reaction (k = 254 pmol × mg⁻¹ × min⁻¹) acs.org
Primary Biotransformations Hydroxylation and O-demethylationHydroxylation and O-demethylation nih.govmdpi.com

Mechanistic Studies of Enzyme-Substrate Interactions in Desmethylation

To understand the molecular basis for the observed differences in metabolism between everolimus and sirolimus, computational methods such as docking, molecular dynamics simulations, and quantum chemical calculations have been employed. acs.orgnih.govacs.org These studies investigate the interactions between the substrates and the active site of the CYP3A4 enzyme.

The reduced metabolic activity of everolimus is rationalized by analyzing these enzyme-substrate interactions. nih.govacs.org The larger size of everolimus, due to the 40-O-(2-hydroxyethyl) group, affects its positioning within the active center of CYP3A4. acs.org This alteration in binding is believed to be the reason for the drastic reduction in the rate of 39-O-demethylation compared to sirolimus. acs.org

Furthermore, simulations suggest that hydrogen donor functionalities located near the metabolic site play a crucial role in anchoring the substrate correctly within the enzyme's active center. nih.gov The specific orientation of the substrate is critical for an efficient metabolic reaction to occur. The computational models provide qualitative predictions of the regiospecificity of hydroxylations and O-dealkylations that are in good agreement with experimental results, validating their utility in explaining metabolic differences. acs.orgnih.govacs.org

Molecular and Cellular Pharmacology of O Desmethyl Everolimus in Pre Clinical Studies

Investigation of Molecular Target Interactions (e.g., FKBP12-mTOR Complex Formation)

The primary mechanism of action for Everolimus (B549166) involves binding with high affinity to the intracellular protein FK506 binding protein-12 (FKBP12). drugbank.comnih.gov This Everolimus-FKBP12 complex then interacts with and allosterically inhibits the mTOR Complex 1 (mTORC1), a crucial regulator of cell growth and proliferation. nih.govportlandpress.comnih.gov This inhibition disrupts the interaction between mTORC1 and its substrates, preventing downstream signaling. portlandpress.com

Modulation of Intracellular Signaling Pathways (In Vitro Models, e.g., mTORC1, S6K1, Akt, ERK1/2)

Inhibition of mTORC1 by Everolimus leads to the dephosphorylation and inactivation of its key downstream effectors, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.gov This action blocks protein synthesis and cell cycle progression. localizer.co The mTOR pathway also engages in complex crosstalk with other signaling cascades. For instance, mTORC1 inhibition can relieve a negative feedback loop, leading to the activation of the Akt signaling pathway. researchgate.net Interactions with the ERK1/2 pathway have also been documented, where combined inhibition can have synergistic effects. nih.gov

There is a lack of specific in vitro data on the direct effects of O-Desmethyl Everolimus on mTORC1, S6K1, Akt, or ERK1/2 signaling pathways. Given that the activity of this metabolite is dependent on the initial interaction with the FKBP12-mTOR complex, its impact on these downstream pathways is expected to be significantly reduced compared to Everolimus. A study that quantified major metabolites in blood found that "demethyl-everolimus" had a dose-normalized area under the curve (AUC) that was approximately one-third that of the parent compound, indicating significant systemic presence, although its specific biological activity was not characterized. nih.gov Without direct investigation, it is not possible to quantify its modulatory effects on these critical intracellular pathways.

Cellular Responses in Pre-clinical In Vitro Models (e.g., effects on cell proliferation, cell cycle, apoptosis)

The inhibition of mTOR signaling by Everolimus translates into distinct cellular responses. In preclinical in vitro models, Everolimus has been shown to inhibit the proliferation of a wide range of tumor cell lines, often in a dose-dependent manner. portlandpress.comresearchgate.net This anti-proliferative effect is frequently associated with an arrest of the cell cycle in the G0/G1 phase. nih.gov Furthermore, Everolimus can induce programmed cell death, or apoptosis, in various cancer cells. nih.govresearchgate.netmdpi.com

The table below summarizes the known cellular effects of the parent compound, Everolimus, as specific data for O-Desmethyl Everolimus is not available.

Cellular ResponseEffect of Everolimus (Parent Compound)Cell Lines Studied (Examples)
Cell Proliferation Dose-dependent inhibitionT-cell lymphoma, Breast Cancer, Renal Cell Carcinoma nih.govnih.gov
Cell Cycle G0/G1 ArrestBreast Cancer, Small-Cell Carcinoma of the Ovary nih.govnih.gov
Apoptosis Induction of apoptosisBreast Cancer, Melanoma, Ovarian Cancer researchgate.netmdpi.comnih.gov

Impact on Enzyme Activity and Metabolic Interactions in Non-human Biological Systems

Everolimus is a known substrate for the cytochrome P450 enzyme CYP3A4 and the drug efflux transporter P-glycoprotein (P-gp). nih.gov In vitro, Everolimus can also act as an inhibitor of CYP3A4 and a mixed inhibitor of CYP2D6. drugbank.com Its metabolism in non-human biological systems, such as rat liver microsomes, has been studied to understand its biotransformation, which is a critical part of preclinical evaluation.

Pre Clinical Research Applications and Investigative Models

Utilization in In Vitro Mechanistic Studies and Biochemical Assays

In the realm of in vitro research, O-Desmethyl Everolimus (B549166) is principally used as a reference compound in studies designed to understand the metabolic fate and mechanistic action of Everolimus. Its application is crucial for developing and validating bioanalytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to study the metabolism of Everolimus in cellular and subcellular systems like human liver microsomes. nih.gov

These studies are fundamental to identifying the enzymes responsible for the biotransformation of Everolimus, with CYP3A4 being the primary enzyme involved in its metabolism through processes like demethylation and hydroxylation. nih.govchemicalbook.com The presence of O-Desmethyl Everolimus as a metabolite confirms this pathway.

Furthermore, in biochemical assays, particularly immunoassays developed for therapeutic drug monitoring, O-Desmethyl Everolimus is used to assess the specificity and cross-reactivity of antibodies. nih.gov Since metabolites can sometimes interfere with the accurate measurement of the parent drug, understanding the degree to which an assay detects O-Desmethyl Everolimus is vital for ensuring the reliability of pharmacokinetic data. siemens-healthineers.comthermofisher.com

Table 1: Applications of O-Desmethyl Everolimus in In Vitro Assays
Assay / Study TypeSpecific Role of O-Desmethyl EverolimusResearch Objective
Metabolism Studies (e.g., using liver microsomes)Analytical reference standard for metabolite identification.To identify metabolic pathways and key metabolizing enzymes (e.g., CYP3A4) of Everolimus. nih.govchemicalbook.com
Bioanalytical Method Validation (LC-MS/MS)Internal or external standard for quantification.To develop and validate sensitive and specific assays for Everolimus and its metabolites in biological matrices. nih.gov
Immunoassay Specificity TestingPotential cross-reactant.To determine the degree of interference from metabolites and ensure accurate quantification of the parent drug, Everolimus. nih.gov
mTOR Pathway Signaling AssaysComparative compound.To compare the inhibitory activity of the metabolite against the parent drug on mTORC1 targets like S6K and 4E-BP1. nih.govresearchgate.net

Application in In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Modeling (excluding human outcomes)

In in vivo animal models, such as those involving mice and rats, O-Desmethyl Everolimus is a key analyte for constructing comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) models of Everolimus. nih.govresearchgate.net Following administration of Everolimus to these models, the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is incomplete without quantifying its major metabolites. youtube.com

While the pharmacological activity of most Everolimus metabolites is significantly lower than the parent compound, accounting for their formation and elimination is crucial for accurately modeling the pharmacodynamics of Everolimus. guidetopharmacology.org For instance, understanding the rate of metabolite formation can provide insights into the saturation of metabolic pathways at different dose levels, which can influence the therapeutic efficacy and toxicity of the parent drug in preclinical tumor models. nih.govnih.gov

Table 2: Role of Metabolite Data in Preclinical Pharmacokinetic Modeling of Everolimus
Pharmacokinetic ParameterRelevance of O-Desmethyl Everolimus DataAnimal Model Insight
Metabolism Rate Quantification of O-Desmethyl Everolimus helps determine the rate of CYP3A4-mediated clearance.Differences in metabolic rates between species (e.g., mice vs. rats) can be elucidated. nih.govresearchgate.net
Bioavailability Helps differentiate between poor absorption and extensive first-pass metabolism.Contributes to explaining species-specific differences in oral bioavailability of Everolimus. nih.gov
Total Drug Exposure (AUC) Inclusion of metabolite data provides a more complete picture of the total drug-related material exposure.Aids in correlating total exposure to pharmacodynamic endpoints in efficacy studies. elsevierpure.com
Elimination Half-Life The formation rate of the metabolite influences the apparent elimination rate of the parent drug.Helps refine PBPK models to better predict drug accumulation and steady-state concentrations. nih.gov

Role as a Potential Biomarker in Pre-clinical Drug Development and Disposition Studies

In the context of preclinical drug development, O-Desmethyl Everolimus serves as a potential biomarker for drug metabolism and disposition. wuxiapptec.com A biomarker in this context is a measurable indicator of a biological process. The concentration of O-Desmethyl Everolimus in biological fluids from animal studies can act as a direct biomarker for the activity of the CYP3A4 enzyme system, the primary pathway for Everolimus clearance. nih.govchemicalbook.com

This application is particularly valuable in drug-drug interaction studies. For example, if Everolimus is co-administered with a compound that inhibits or induces CYP3A4 in an animal model, the resulting changes in the ratio of O-Desmethyl Everolimus to Everolimus can provide a quantitative measure of the interaction's magnitude. nih.gov This information is critical for predicting potential interactions in a clinical setting.

Furthermore, in disposition studies, tracking the presence of O-Desmethyl Everolimus in various tissues and excreta helps to map the complete elimination profile of the parent drug. This ensures a thorough understanding of all drug-related components and their ultimate fate, a key requirement in preclinical safety and toxicology packages submitted for regulatory review. wuxiapptec.com

Table 3: O-Desmethyl Everolimus as a Preclinical Biomarker
Biomarker TypePreclinical ApplicationInformation Provided
Metabolic Biomarker Assessment of drug metabolism pathways.Indicates the activity level of CYP3A4 enzymes responsible for Everolimus demethylation. nih.gov
Drug-Drug Interaction Biomarker Evaluating the effect of co-administered drugs on Everolimus metabolism.Changes in metabolite-to-parent drug ratio quantify the extent of CYP3A4 inhibition or induction. nih.gov
Disposition Biomarker Mass balance and excretion studies.Helps to account for the total administered dose and identify the primary routes of elimination for drug-related material.

Contribution to Structure-Activity Relationship (SAR) Studies of Rapamycin (B549165) Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing analogs of a lead compound to understand which chemical groups are essential for its biological activity. Although O-Desmethyl Everolimus is a metabolite, its structure provides valuable SAR data for the rapamycin class of compounds. chimia.ch

The parent compound, Rapamycin, has a complex macrocyclic structure with numerous functional groups that can be modified. nih.gov Everolimus itself is an analog created by modifying Rapamycin at the C40 position to improve its pharmacokinetic profile. researchgate.net The metabolic conversion of Everolimus to O-Desmethyl Everolimus involves the removal of a methyl group from one of the methoxy (B1213986) groups on the macrocycle. nih.gov

By comparing the biological activity (e.g., mTOR inhibition) of Everolimus with that of O-Desmethyl Everolimus, researchers can infer the importance of that specific methyl group for the drug's ability to bind to its target complex (FKBP12-mTOR). nih.gov Typically, metabolites are significantly less active than the parent drug. guidetopharmacology.org This finding, in itself, is a crucial piece of the SAR puzzle, confirming that the specific substitution and conformation around that part of the molecule are critical for potent inhibitory activity. This knowledge guides the design of future rapamycin analogs, helping chemists to focus on modifying non-essential positions while preserving the key pharmacophore.

Table 4: Structural Comparison for SAR Insights
CompoundKey Structural Feature (Relative to Rapamycin)SAR Implication
Rapamycin (Sirolimus) Parent macrocycle with a hydroxyl group at C40.Baseline structure for activity; C40 position identified as a site for modification. chimia.chresearchgate.net
Everolimus 40-O-(2-hydroxyethyl) ether modification.Demonstrates that modification at C40 can improve pharmacokinetic properties while retaining potent mTOR inhibition. researchgate.net
O-Desmethyl Everolimus Demethylation at a methoxy group on the macrocycle (e.g., C16-O-desmethyl). nih.govReduced activity suggests the methoxy group is important for optimal target binding or maintaining the active conformation, contributing to the definition of the effector domain. nih.gov

Future Research Directions and Unaddressed Areas

Exploration of Undiscovered Metabolic Products and Degradants

Everolimus (B549166) undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 3A (CYP3A) enzymes, leading to a multitude of hydroxylated and demethylated metabolites. nih.gov To date, over 20 different metabolites have been identified in vitro using liver microsomes. nih.gov However, the complete metabolic fate of Everolimus, and by extension its primary metabolites like O-Desmethyl Everolimus, is likely not fully cataloged.

Identified Everolimus Metabolite Classes Examples Key Research Gap
Hydroxylated Metabolites 46-hydroxy, 24-hydroxy, 25-hydroxy, etc. nih.govFurther biotransformation into secondary metabolites.
Demethylated Metabolites 16-O-desmethyl, 16,39-O-didesmethyl, etc. nih.govComplete characterization of all demethylated species.
Unusual Conjugates Phosphocholine ester (ATG181). researchgate.netExploration for other novel conjugation pathways.
Degradation Products Products formed under various stability conditions.Systematic identification and toxicological assessment.

Development of Advanced Analytical Techniques for Comprehensive Profiling

The complexity of the Everolimus metabolome necessitates the development and application of more sophisticated analytical technologies. Current methods, such as high-performance liquid chromatography (HPLC) coupled with ion trap mass spectrometry (MS), have been instrumental in identifying known metabolites in patient samples. nih.govijpir.com However, these techniques may have limitations in detecting low-abundance metabolites or distinguishing between structurally similar isomers.

Future research should focus on leveraging high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) systems, to achieve more comprehensive and accurate mass measurements. This can aid in the structural elucidation of novel metabolites. Furthermore, the integration of advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) and multidimensional chromatography can enhance the resolution of complex biological samples. creative-proteomics.com The development of novel data processing tools and metabolomics platforms will be essential for analyzing the large datasets generated by these advanced techniques, allowing for a more complete quantitative and qualitative profile of O-Desmethyl Everolimus and its related metabolic products. creative-proteomics.comgoogleapis.com

Analytical Technique Application in Everolimus Metabolite Profiling Future Development Focus
LC-Ion Trap MS Identification of metabolite patterns in blood. nih.govIntegration with higher resolution mass analyzers.
Tandem MS Detection of multiple metabolites simultaneously. googleapis.comDevelopment of more sensitive and specific MRM assays.
RP-HPLC Quantitative analysis of Everolimus API. ijpir.comMiniaturization and coupling with advanced detectors.
HRMS (e.g., Orbitrap, TOF) Accurate mass measurement for unknown identification.Broader application for full metabolic fingerprinting.
NMR Spectroscopy Definitive structural elucidation of purified metabolites.Increased sensitivity for analyzing complex mixtures.

Novel Pre-clinical Models for Elucidating Biological Roles

The biological and pharmacological roles of individual Everolimus metabolites, including O-Desmethyl Everolimus, are not well understood. While in vitro studies using liver microsomes and in vivo animal models have provided foundational knowledge, they may not fully replicate the complexities of human physiology and disease states. nih.govnih.gov

There is a significant need for the development and utilization of novel preclinical models. Patient-derived xenografts (PDX) and genetically engineered mouse (GEM) models offer a more clinically relevant context to study drug metabolism and activity compared to traditional cell line-derived xenografts. nih.gov Furthermore, the emergence of three-dimensional (3D) cell culture systems, such as organoids and spheroids, presents an opportunity to create more physiologically accurate in vitro models of human tissues, like the liver or specific tumors. These advanced models could be used to investigate the specific contribution of O-Desmethyl Everolimus to the efficacy and potential resistance mechanisms of Everolimus therapy in a controlled environment that better mimics human biology. nih.gov

Deeper Characterization of Specific Isomer Activities and Research Utility

The chemical structure of Everolimus and its metabolites, including O-Desmethyl Everolimus, contains numerous stereocenters, leading to the potential for various isomers. Impurities and related compounds, such as Everolimus Isomer C, have been identified. simsonpharma.com These isomers may have different spatial arrangements of functional groups, which could significantly alter their biological activity, including their binding affinity to the target protein, FKBP12, and subsequent inhibition of mTOR.

A critical unaddressed area is the systematic synthesis, isolation, and characterization of the specific isomers of O-Desmethyl Everolimus. Future research must focus on evaluating the distinct biological activities of these individual isomers. It is plausible that certain isomers are more or less active than the primary compound or possess entirely different pharmacological properties. Understanding the activity of each isomer is essential for a complete picture of Everolimus's mechanism of action and for assessing the potential impact of impurities in the technical grade material used for research and pharmaceutical production. This knowledge would be invaluable for refining synthetic processes and for its utility as a research tool.

Q & A

Q. What analytical methods are recommended for characterizing O-Desmethyl Everolimus in technical-grade formulations?

High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation and purity assessment. HPLC-MS is particularly effective for quantifying the compound in biological matrices (e.g., plasma, tissue homogenates) due to its sensitivity and specificity. Ensure method validation aligns with ICH guidelines, including parameters like linearity, precision, and recovery rates .

Q. How can researchers ensure batch-to-batch consistency in O-Desmethyl Everolimus synthesis?

Implement rigorous quality control protocols, including:

  • Comparative HPLC retention times and MS fragmentation patterns for structural confirmation.
  • Quantification of impurities using validated chromatographic methods.
  • Stability testing under varied storage conditions (temperature, humidity) to assess degradation profiles. Cross-reference results with pharmacopeial standards (e.g., USP, EP) where applicable .

Q. What preclinical safety profiles should be prioritized when designing toxicity studies for O-Desmethyl Everolimus?

Focus on:

  • Organ-specific toxicity : Monitor renal, hepatic, and hematological parameters in rodent models.
  • Dose-response relationships : Establish the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL).
  • Comparative toxicokinetics : Assess interspecies differences in metabolism (e.g., cytochrome P450 interactions). Clinical data from Everolimus suggest stomatitis, anemia, and hyperglycemia as common adverse events, which should inform preclinical endpoints .

Q. What formulation challenges arise when administering O-Desmethyl Everolimus in animal models?

Key considerations include:

  • Solubility : Use co-solvents like polyethylene glycol (PEG) or cyclodextrins for hydrophobic compounds.
  • Bioavailability : Optimize oral dosing schedules to account for first-pass metabolism.
  • Stability : Prevent degradation via light-sensitive packaging or lyophilization. Preclinical studies in renal fibrosis models highlight the importance of delayed dosing to mitigate acute toxicity .

Advanced Research Questions

Q. How should researchers address adverse event discrepancies between preclinical and clinical studies of O-Desmethyl Everolimus?

  • Mechanistic analysis : Investigate species-specific mTOR pathway interactions using transcriptomic or proteomic profiling.
  • Dose recalibration : Adjust clinical doses based on pharmacokinetic/pharmacodynamic (PK/PD) modeling from animal data.
  • Post-hoc subgroup analysis : Stratify clinical trial populations by genetic biomarkers (e.g., PTEN mutations) to identify susceptibility to adverse effects like pneumonitis or hyperglycemia .

Q. What methodologies resolve contradictory efficacy data between O-Desmethyl Everolimus and other mTOR inhibitors?

  • Head-to-head trials : Design randomized controlled trials (RCTs) comparing progression-free survival (PFS) and overall survival (OS) endpoints. For example, phase III trials for pancreatic neuroendocrine tumors (pNETs) showed a 65% reduction in progression risk with Everolimus versus placebo, but cross-trial comparisons require adjustment for baseline characteristics .
  • Network meta-analysis : Pool data from multiple studies to rank inhibitors by efficacy and safety using Bayesian statistical models .

Q. How can dose optimization be systematically approached for O-Desmethyl Everolimus in combination therapies?

  • Factorial design experiments : Test multiple dose levels and combinations (e.g., with aromatase inhibitors) to identify synergistic or antagonistic effects.
  • PK/PD bridging studies : Use preclinical data to predict human dosing, as demonstrated in phase III trials where Everolimus 10 mg/day achieved therapeutic mTOR inhibition with manageable toxicity .

Q. What criteria should guide endpoint selection in O-Desmethyl Everolimus trials for rare diseases?

  • Composite endpoints : Combine radiological (RECIST criteria) and functional outcomes (e.g., seizure frequency in tuberous sclerosis complex).
  • Adaptive trial designs : Allow protocol modifications based on interim analyses, as seen in trials halted early due to significant PFS benefits .

Q. How can multi-omics data enhance mechanistic understanding of O-Desmethyl Everolimus in chronic disease models?

  • Integrative analysis : Correlate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets to map mTOR pathway modulation.
  • In vivo validation : Use CRISPR/Cas9-engineered models to test hypotheses derived from omics data, such as TGF-β pathway crosstalk in renal fibrosis .

Q. What meta-analytical frameworks are robust for synthesizing adverse event data across O-Desmethyl Everolimus studies?

  • PRISMA-guided systematic reviews : Include only peer-reviewed studies with standardized adverse event reporting (CTCAE criteria).
  • Cumulative incidence analysis : Adjust for variable follow-up durations and treatment crossover effects, as applied in Everolimus meta-analyses showing stomatitis (28–64%) and anemia (6–10%) as prevalent events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.